molecular formula C7H8Cl2N2 B13667585 (2,6-Dichloro-3-methylpyridin-4-yl)methanamine

(2,6-Dichloro-3-methylpyridin-4-yl)methanamine

Cat. No.: B13667585
M. Wt: 191.05 g/mol
InChI Key: URODQDWGCQXUMO-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-methylpyridin-4-yl)methanamine typically involves the chlorination of 3-methylpyridine followed by the introduction of the methanamine group. One common method includes:

    Chlorination: 3-methylpyridine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions.

    Amination: The resulting 2,6-dichloro-3-methylpyridine is then treated with formaldehyde and ammonia to introduce the methanamine group at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large reactors for the chlorination step to ensure uniform distribution of chlorine atoms.

    Continuous Amination: Employing continuous flow reactors for the amination step to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the pyridine ring.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-methylpyridin-4-ylmethanamine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-methylpyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichloro-4-methylpyridin-3-yl)methanamine
  • (3-methylpyridin-4-yl)methanamine
  • (6-methylpyridin-3-yl)methanamine

Uniqueness

(2,6-Dichloro-3-methylpyridin-4-yl)methanamine is unique due to the specific positioning of chlorine atoms and the methanamine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(2,6-dichloro-3-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4-5(3-10)2-6(8)11-7(4)9/h2H,3,10H2,1H3

InChI Key

URODQDWGCQXUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1CN)Cl)Cl

Origin of Product

United States

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